2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide
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Overview
Description
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide is a useful research compound. Its molecular formula is C17H20N4O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.14336975 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The compound is part of a broader class of chemicals that have been subject to various synthetic methodologies. For example, research on aromatic methoxy and methylenedioxy substituted compounds showcases novel synthesis techniques, highlighting the chemical flexibility and potential utility of these compounds in creating new molecules with specific properties (Pecherer, Sunbury, & Brossi, 1972). Such methodologies pave the way for the development of derivatives with enhanced or targeted functionalities, relevant for drug discovery and material science.
Biological Activities
Derivatives of the compound have been studied for their potential biological activities. For instance, triazole-based compounds have shown promise in various biological assays, including cytotoxicity assays and antimicrobial activities. The "Click one pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles" study demonstrates the capacity of these compounds to engage in biological interactions, which could be foundational for developing new therapeutics (Ahmed et al., 2016).
Antimicrobial and Antitumor Potential
Certain derivatives exhibit significant antimicrobial and antitumor properties. For example, research on "Synthesis and anticancer evaluation of some new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" highlights the potential of these compounds in inhibiting cancer cell growth, offering pathways for novel anticancer drugs development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Novel Drug Candidates and Mechanisms of Action
The research also extends into novel drug candidates and their mechanisms of action against diseases. For example, studies on compounds like GSK189254 explore their role as histamine H3 receptor antagonists, demonstrating potential therapeutic effects for cognitive disorders and Alzheimer's disease (Medhurst et al., 2007). These findings underscore the compound's relevance in neuropharmacology and its potential to contribute to new treatments for neurological conditions.
Mechanism of Action
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-1,2,4-triazol-1-yl]-N-cyclobutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-24-9-15-19-20(8-16(22)18-11-3-2-4-11)17(23)21(15)12-5-6-13-14(7-12)26-10-25-13/h5-7,11H,2-4,8-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOFHXVWCHWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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